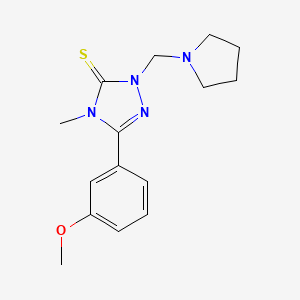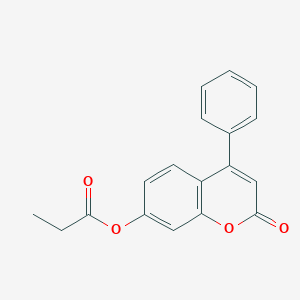![molecular formula C17H20N2O4S B5580234 ethyl (2-{[(2-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5580234.png)
ethyl (2-{[(2-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-{[(2-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glucosidase Inhibition Studies
Ethyl (2-{[(2-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate, as part of a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, has been studied for its α-glucosidase and β-glucosidase inhibition activities. The compound exhibited significant inhibition towards these enzymes, suggesting potential applications in managing diabetes or other metabolic disorders. Molecular docking studies also provided insights into the bonding modes of these compounds to the enzyme's active sites, highlighting the therapeutic potential of these molecules (Babar et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
This compound, along with its derivatives, has been evaluated for antimicrobial and anti-inflammatory activities. The synthesis process involved transforming ethyl [4-(alkylthio)phenoxy]acetates through a multi-step reaction sequence. The resulting compounds showed promising activity against pathogenic bacterial strains and fungi, as well as anti-inflammatory properties, making them potential candidates for therapeutic applications (Karabasanagouda et al., 2008).
Synthesis and Reactivity with Nucleophiles
Research has explored the reaction of similar ethyl thiazolyl acetate compounds with various nucleophiles. These studies help understand the chemical reactivity and potential for synthesizing a wide range of derivatives, which could have diverse pharmacological activities. Such research is fundamental in expanding the application scope of these compounds in medicinal chemistry (Maadadi et al., 2016).
Antioxidant Activities
Compounds similar to this compound have been studied for their antioxidant properties. The synthesis and subsequent testing of these compounds for antimicrobial activity also revealed their potential as antioxidants. This dual functionality enhances their value in pharmaceutical and nutraceutical applications (Wardkhan et al., 2008).
Crystal Structure Analysis
Understanding the crystal structure of such compounds is vital for their application in scientific research. Detailed structural analysis through X-ray methods provides insights into the molecular arrangement, which is crucial for determining the chemical and biological properties of these compounds (DyaveGowda et al., 2002).
Propriétés
IUPAC Name |
ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-12-7-5-6-8-14(12)23-10-15(20)19-17-18-13(11-24-17)9-16(21)22-4-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZHGIAELPCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5580156.png)

![3,4-dimethoxybenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5580169.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5580173.png)
![5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5580186.png)
![3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5580190.png)
![2-{1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5580194.png)
![{3-ethyl-1-[(1-methyl-1H-indol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5580207.png)



![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5580230.png)
![3-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5580240.png)
![(3R*,4S*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5580246.png)
